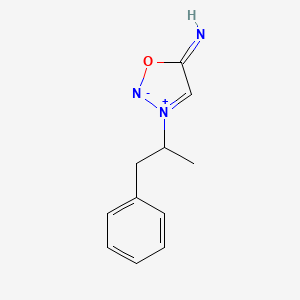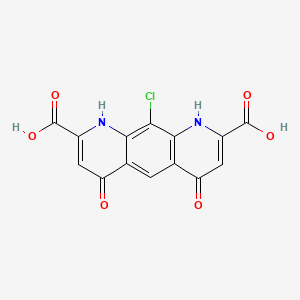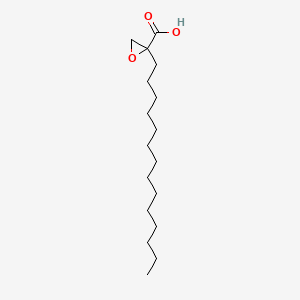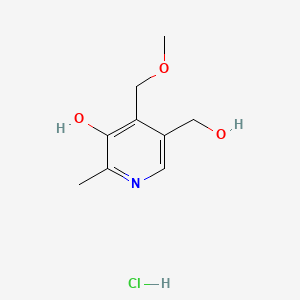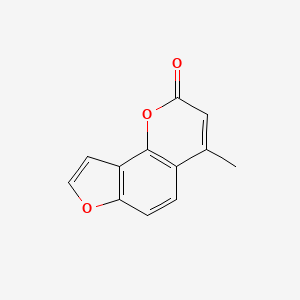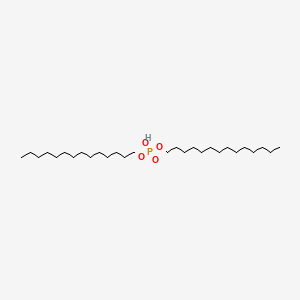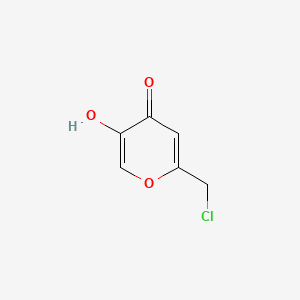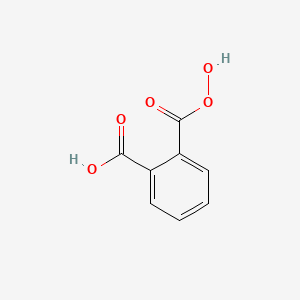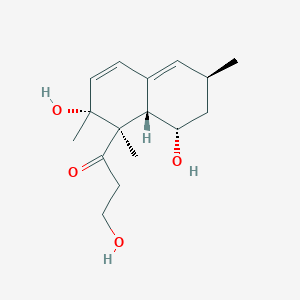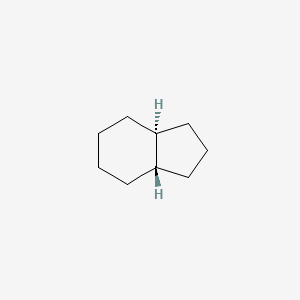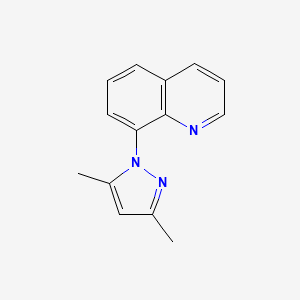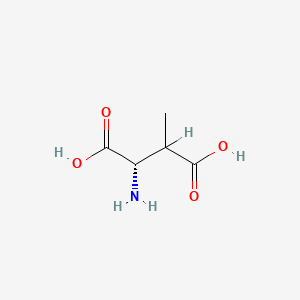![molecular formula C6H7CuNO6 B1202392 copper;2-[carboxylatomethyl(carboxymethyl)amino]acetate CAS No. 1188-47-2](/img/structure/B1202392.png)
copper;2-[carboxylatomethyl(carboxymethyl)amino]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
copper;2-[carboxylatomethyl(carboxymethyl)amino]acetate is a coordination compound formed by the interaction of nitrilotriacetic acid and copper ions. This compound is known for its chelating properties, which make it useful in various industrial and scientific applications. The copper ion in this compound is coordinated with the nitrilotriacetic acid, forming a stable complex.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of acetic acid, nitrilotri-, copper(2+) salt (1:1) typically involves the reaction of nitrilotriacetic acid with a copper(2+) salt, such as copper sulfate or copper chloride. The reaction is carried out in an aqueous solution, where the nitrilotriacetic acid acts as a chelating agent, binding to the copper ions to form the complex. The reaction can be represented as follows:
Nitrilotriacetic acid+Copper(2+) salt→Acetic acid, nitrilotri-, copper(2+) salt (1:1)
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of nitrilotriacetic acid to a solution containing copper ions, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure maximum yield and purity.
化学反应分析
Types of Reactions
copper;2-[carboxylatomethyl(carboxymethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The copper ion in the complex can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: The ligands in the complex can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the copper ion in the complex.
Substitution: Ligand exchange reactions can be carried out using various ligands, such as ethylenediamine or other chelating agents, under controlled conditions.
Major Products Formed
Oxidation: The oxidation of the copper ion can lead to the formation of copper(3+) complexes or other oxidation states.
Substitution: Ligand exchange reactions result in the formation of new coordination compounds with different ligands.
科学研究应用
copper;2-[carboxylatomethyl(carboxymethyl)amino]acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent in various chemical reactions and processes.
Biology: Employed in biochemical assays and studies involving metal ions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in water treatment processes, metal plating, and as a stabilizer in various industrial applications.
作用机制
The mechanism of action of acetic acid, nitrilotri-, copper(2+) salt (1:1) involves the chelation of copper ions by nitrilotriacetic acid. The chelation process stabilizes the copper ion, preventing it from participating in unwanted side reactions. The complex can interact with various molecular targets, including enzymes and proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.
Iminodiacetic acid: A chelating agent with a similar structure but different binding properties.
Ethylenediamine-N,N’-disuccinic acid (EDDS): A biodegradable chelating agent with applications in environmental chemistry.
Uniqueness
copper;2-[carboxylatomethyl(carboxymethyl)amino]acetate is unique due to its specific coordination with copper ions, which imparts distinct chemical and physical properties. Its stability and effectiveness as a chelating agent make it valuable in various applications, particularly in processes involving copper ions.
属性
CAS 编号 |
1188-47-2 |
|---|---|
分子式 |
C6H7CuNO6 |
分子量 |
252.67 g/mol |
IUPAC 名称 |
copper;2-[carboxylatomethyl(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.Cu/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+2/p-2 |
InChI 键 |
KHWIJHRBPWWNAJ-UHFFFAOYSA-L |
SMILES |
C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Cu+2] |
规范 SMILES |
C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Cu+2] |
Key on ui other cas no. |
1188-47-2 |
同义词 |
Cu-NTA cupric nitrilotriacetate cupric nitrilotriacetate hydrogen salt cupric nitrilotriacetate, ammonium salt cupric nitrilotriacetate, disodium salt cupric nitrilotriacetate, sodium salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


